(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
Overview
Description
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: is a complex organic compound that features a unique combination of functional groups, including a bromomethyl group, a tosyl-protected azetidine ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and an electrophile.
Introduction of the Tosyl Group: The tosyl group is introduced to protect the azetidine ring, typically using tosyl chloride in the presence of a base such as pyridine.
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using bromomethyl methyl ether or dibromomethane in the presence of a Lewis acid catalyst.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the furan derivative reacts with the bromomethylated azetidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while nucleophilic substitution of the bromomethyl group can produce a wide range of substituted azetidines.
Scientific Research Applications
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tosyl-protected azetidine ring can undergo deprotection to release the active azetidine, which can interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: can be compared with other similar compounds, such as:
(3-(Chloromethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(thiophene-2-yl)methanol: Similar structure but with a thiophene ring instead of a furan ring.
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(benzene-2-yl)methanol: Similar structure but with a benzene ring instead of a furan ring.
The uniqueness of This compound
Properties
IUPAC Name |
[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]-(furan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-12-4-6-13(7-5-12)23(20,21)18-10-16(9-17,11-18)15(19)14-3-2-8-22-14/h2-8,15,19H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCAWUYUKYWWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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